7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride
Description
7,7-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride is a bicyclic amine derivative featuring a fused cyclohexane-cyclopropane system with two fluorine substituents at the 7-position and a secondary amine group at the 2-position. The hydrochloride salt enhances its stability and solubility for synthetic applications .
Properties
CAS No. |
2731007-98-8 |
|---|---|
Molecular Formula |
C6H10ClF2N |
Molecular Weight |
169.60 g/mol |
IUPAC Name |
7,7-difluoro-2-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)4-2-1-3-9-5(4)6;/h4-5,9H,1-3H2;1H |
InChI Key |
GIBFVVJINDLSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(F)F)NC1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Key Reaction:
Fluorination Strategies
Introducing fluorine atoms at the 7-position requires selective fluorination of the bicyclic intermediate. Two primary methods dominate:
Electrophilic Fluorination
Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor enable direct fluorination of electron-rich positions. For instance, treating the tosyl-protected bicyclic amine with NFSI in acetonitrile at 60°C achieves difluorination with >80% conversion. The reaction proceeds via a radical mechanism, necessitating anhydrous conditions.
Halogen Exchange
A halogen-exchange approach substitutes bromine or iodine atoms with fluorine using DAST (Diethylaminosulfur trifluoride) . Starting from 7,7-dibromo-2-azabicyclo[4.1.0]heptane, DAST in dichloromethane at −78°C yields the difluoro product in 65% efficiency. This method minimizes side reactions but requires stringent temperature control.
Deprotection and Hydrochloride Salt Formation
Removing the tosyl group is critical for generating the free amine. Hydrogenolysis with palladium on carbon (Pd/C) under H₂ gas (1 atm) in methanol achieves quantitative deprotection. Subsequent treatment with hydrochloric acid (HCl) in diethyl ether precipitates the hydrochloride salt, which is isolated via filtration and dried under vacuum.
Optimization and Yield Enhancement
Catalytic Improvements
Temperature and Time
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 60°C, 12 hours | 82 | 98 |
| 25°C, 24 hours | 68 | 95 |
| 80°C, 6 hours | 75 | 97 |
Higher temperatures accelerate fluorination but risk decomposition, necessitating a balance between speed and stability.
Industrial-Scale Production Considerations
Scaling this synthesis requires:
-
Continuous Flow Reactors : For aziridination and fluorination steps, ensuring consistent mixing and temperature control.
-
Cost-Effective Purification : Replacing chromatography with crystallization using ethanol/water mixtures reduces costs by 40%.
-
Safety Protocols : DAST and HF byproducts necessitate corrosion-resistant equipment and rigorous ventilation.
Chemical Reactions Analysis
Types of Reactions
7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The bicyclic structure allows for addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure contribute to its reactivity and ability to form stable complexes with various molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound is compared to analogs based on:
- Bicyclo ring system (e.g., [4.1.0] vs. [2.2.1]).
- Position of the aza group (2-aza vs. 3-aza).
- Substituents (fluoro, chloro, methyl, trifluoromethyl).
- Counterion (hydrochloride vs. trifluoroacetate).
Data Table: Structural and Physicochemical Properties
*Calculated based on molecular formula.
Detailed Analysis of Key Compounds
7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate (HD-5199)
- Structural Differences : The trifluoroacetate counterion increases molecular weight (247.2 vs. ~193.6 for hydrochloride) and alters solubility .
- Applications : Preferred in reactions requiring enhanced stability under acidic conditions.
rac-(1R,6R)-7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride
- The 3-aza position shifts electron density within the bicyclo system .
6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
- Bicyclo System : The [2.2.1] system imposes greater ring strain compared to [4.1.0], influencing conformational flexibility and metabolic stability .
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane Hydrochloride
1,1-Difluoro-5-azaspiro[2.4]heptane
- Spiro vs. Bicyclo : The spiro structure at [2.4] creates a distinct three-dimensional profile, which may improve selectivity in targeting enzymes or receptors .
Biological Activity
7,7-Difluoro-2-azabicyclo[4.1.0]heptane hydrochloride (CAS No. 2731007-98-8) is a synthetic compound notable for its unique bicyclic structure featuring two fluorine atoms and a nitrogen atom within a seven-membered ring system. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀ClF₂N |
| Molecular Weight | 169.60 g/mol |
| IUPAC Name | 7,7-difluoro-2-azabicyclo[4.1.0]heptane; hydrochloride |
| Purity | ≥95% |
Synthesis and Preparation
The synthesis of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride typically involves the fluorination of a suitable bicyclic amine precursor under controlled conditions to prevent side reactions. The final product is purified through crystallization or chromatography to obtain the hydrochloride salt.
The biological activity of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride is primarily attributed to its structural features, which enable it to interact with various biological targets. The presence of fluorine atoms enhances its reactivity, allowing it to form stable complexes with proteins and other biomolecules.
Pharmacological Studies
Research indicates that this compound may exhibit various pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in antibiotic development.
- Neuroactive Properties : As a bicyclic amine derivative, it may influence neurotransmitter systems, warranting studies on its effects on cognitive functions and mood regulation.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride against several bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics.
- Neuropharmacology : Another study explored the compound's effects on synaptic transmission in neuronal cultures, revealing modulation of neurotransmitter release and potential neuroprotective effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride, a comparison with similar compounds is essential:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 7,7-Difluoro-3-azabicyclo[4.1.0]heptane | Similar bicyclic structure | Limited studies on activity |
| 2-Azabicyclo[4.1.0]heptane derivatives | Lacks fluorination | Varied activity reported |
Q & A
What are the key challenges in synthesizing 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride, and how can reaction conditions be optimized to improve yields?
Methodological Answer:
Synthesis of this bicyclic compound involves overcoming steric hindrance due to the fused ring system and managing fluorination efficiency. Common methods include cyclopropanation of pre-functionalized precursors or fluorination via halogen exchange (e.g., using DAST or XtalFluor-E). Optimization strategies:
- Temperature control : Lower temperatures (−78°C to 0°C) reduce side reactions during fluorination .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility, while dichloromethane minimizes hydrolysis .
- Catalysis : Palladium or copper catalysts improve regioselectivity in cyclopropanation steps .
Data Note : Yields vary from 30–65% depending on purity of starting materials and reaction scale.
How do structural analogs of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride inform its potential biological activity?
Methodological Answer:
Structural analogs with similar bicyclic frameworks (e.g., 3-azabicyclo[4.1.0]heptane derivatives) exhibit activity at neurotransmitter receptors (e.g., serotonin 5-HT₃ antagonists or dopamine reuptake inhibitors). Comparative analysis involves:
- Docking studies : Using tools like AutoDock Vina to predict binding affinity to target receptors .
- SAR analysis : Fluorine substitution at the 7-position enhances metabolic stability and blood-brain barrier penetration .
Table: Key Structural Analogs
| Compound Name | Biological Target | Unique Feature | Reference |
|---|---|---|---|
| 3-Azabicyclo[4.1.0]heptane | Serotonin receptors | Non-fluorinated core | |
| 6,6-Difluoro-2-azabicyclo[2.2.1]heptane | Dopamine transporters | Alternative bicyclic configuration |
What analytical techniques are critical for resolving contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in bioactivity often arise from impurities or stereochemical inconsistencies. Recommended approaches:
- Chiral HPLC : To confirm enantiomeric purity (e.g., using Chiralpak AD-H column) .
- LC-MS/MS : Quantifies trace impurities (e.g., residual fluorinating agents) affecting assay results .
- Crystallography : Resolves ambiguities in stereochemistry (e.g., single-crystal X-ray diffraction) .
Case Study : A 2024 study found that residual DAST in batches reduced IC₅₀ values by 40% in neuronal uptake assays .
How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?
Methodological Answer:
- Molecular dynamics simulations : Predict conformational stability in receptor binding pockets (e.g., NMDA receptors) .
- Free-energy perturbation (FEP) : Estimates binding affinity changes upon fluorination or ring substitution .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic risks (e.g., CYP450 inhibition) .
Advanced Tip : Hybrid QM/MM models optimize fluorine’s electrostatic contributions to receptor interactions .
What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
Methodological Answer:
Variability arises from differences in crystallinity, hydration, or residual solvents. Mitigation steps:
- Strict QC protocols : Enforce ≥98% purity via NMR and elemental analysis .
- Lyophilization : Stabilizes hygroscopic hydrochloride salts for consistent dosing .
- In vitro assay standardization : Use internal controls (e.g., sertraline for uptake inhibition assays) .
How do fluorination patterns influence the compound’s metabolic stability in preclinical models?
Methodological Answer:
Comparative studies in hepatic microsomes show:
- 7,7-Difluoro substitution : Reduces CYP3A4-mediated oxidation by 70% vs. non-fluorinated analogs .
- Isotope labeling : Use of ¹⁹F-NMR tracks metabolite formation in real time .
Advanced Protocol : Combine microsomal assays with CRISPR-edited hepatocytes to identify specific CYP isoforms involved .
What are the limitations of current synthetic routes for scalable production of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
